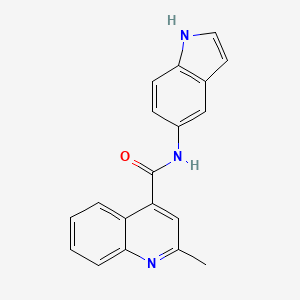

N-(1H-indol-5-yl)-2-methylquinoline-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1H-indol-5-yl)-2-methylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O/c1-12-10-16(15-4-2-3-5-18(15)21-12)19(23)22-14-6-7-17-13(11-14)8-9-20-17/h2-11,20H,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGGAFJNYUUWJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC4=C(C=C3)NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Role of Indole Derivatives in Chemical Probe Development

Indole as a Privileged Scaffold in Ligand Design

The term "privileged scaffold" refers to a molecular framework that can provide ligands for diverse biological targets. unipi.iteurekaselect.com The indole nucleus is a quintessential example of such a scaffold. nih.govresearchgate.net Its prevalence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506) highlights its fundamental role in biology. nih.goveurekaselect.com The indole ring's unique electronic properties and its ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions allow it to bind effectively to a wide range of proteins. unipi.it This versatility has been exploited by medicinal chemists to design ligands for numerous targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. eurekaselect.com

| Target Class | Examples of Indole-Based Ligands/Probes | Application in Research |

|---|---|---|

| GPCRs (e.g., Serotonin Receptors) | Serotonin, Frovatriptan | Probing neurotransmitter systems and receptor function. eurekaselect.com |

| Enzymes (e.g., Kinases, COX) | Indole-based kinase inhibitors, Indomethacin | Investigating cell signaling pathways and inflammation. nih.goveurekaselect.com |

| Microtubules | Vinca alkaloids (Vinblastine, Vincristine) | Studying cell division and cytoskeletal dynamics. nih.gov |

| Protein-Protein Interactions | Mcl-1 Inhibitors | Modulating apoptosis pathways. acs.org |

Functionalization at Indole Positions (e.g., 5-substitution) and its Research Implications

The indole scaffold offers multiple positions for chemical modification, allowing for the precise tuning of a compound's physicochemical properties and biological activity. nih.gov While the C3 position is often the most reactive, functionalization at other positions, including N1, C2, C4, C5, C6, and C7, is crucial for developing selective ligands. nih.govmdpi.com Substitution at the 5-position of the indole ring has been shown to be particularly important in modulating the activity of various compounds. mdpi.com For example, in the development of inhibitors for the anti-apoptotic protein Mcl-1, modifications at the indole 4- and 5-positions were explored to optimize binding affinity and cellular potency. acs.org The electronic nature of substituents at the C5 position—whether they are electron-donating or electron-withdrawing—can significantly influence how the molecule interacts with its biological target. mdpi.com This ability to systematically alter the indole core, particularly at the 5-position, provides researchers with a powerful tool to conduct structure-activity relationship (SAR) studies, leading to the development of highly potent and selective chemical probes. acs.orgmdpi.com

Rationale for Investigating Quinoline Carboxamide Hybrids with Indole Moieties

Synergistic Potential of Fused Heterocyclic Systems

The strategic combination of two or more distinct heterocyclic scaffolds into a single molecular entity is a powerful approach in modern drug design. ijpsr.com This concept is rooted in the principle that fusing bioactive moieties can lead to compounds with enhanced potency, novel mechanisms of action, or improved selectivity compared to the individual components. ijpsr.comairo.co.in The resulting hybrid molecules may interact with multiple biological targets simultaneously or may exhibit a synergistic effect where the combined biological activity is greater than the sum of the individual parts. ijpsr.com

This fusion can create unique three-dimensional structures that can fit into binding sites of proteins and enzymes that might not be effectively targeted by simpler molecules. airo.co.in The linkage of well-established pharmacophores, such as quinoline and indole, is a particularly promising strategy. nih.gov The combination aims to harness the distinct biological attributes of each system, potentially leading to multi-target agents that can address complex diseases like cancer or infectious diseases more effectively. airo.co.innih.gov Research into such fused systems has shown that these hybrid compounds can exhibit potent activities, for instance, as inhibitors of tubulin polymerization, a key target in cancer therapy. nih.gov

N-(1H-indol-5-yl)-2-methylquinoline-4-carboxamide as a Representative Research Compound

This compound serves as an exemplary model of a hybrid molecule that integrates the quinoline and indole scaffolds. This compound features a 2-methylquinoline (B7769805) core, where the carboxylic acid at the 4-position is converted to a carboxamide by linking it to the 5-amino position of an indole ring. This specific arrangement brings together the key structural features of both heterocyclic systems.

While extensive, specific research data on this compound is not widely available in public literature, its structure allows for informed speculation about its potential biological significance based on studies of closely related analogues. The quinoline-4-carboxamide moiety itself is a known pharmacophore. For instance, various N-substituted 2-phenylquinoline-4-carboxamide (B4668241) derivatives have been synthesized and evaluated for antimicrobial and anticancer activities. researchgate.net Similarly, other complex carboxamides linked to the quinoline core have been investigated as potential anticancer agents. nih.govresearchgate.net

The synthesis of such compounds generally involves multi-step processes. A common route to the quinoline-4-carboxamide core is the Pfitzinger reaction, which involves the condensation of isatin (B1672199) with a carbonyl compound, followed by activation of the carboxylic acid and subsequent amidation with the desired amine, in this case, 5-aminoindole. researchgate.net

The physicochemical properties of this compound can be predicted based on its constituent parts. The indole and quinoline rings provide a large, rigid, and aromatic surface area, while the amide linker introduces a hydrogen bond donor and acceptor site, which can be crucial for target binding.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C19H15N3O |

| Molecular Weight | 301.34 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| LogP | ~3.5-4.0 |

Note: These values are estimations based on the chemical structure and data from similar compounds.

Research into analogous quinoline-indole hybrids has demonstrated significant biological activity. For example, a series of quinoline-indole derivatives, designed as analogues of the natural product isocombretastatin A-4, exhibited potent anticancer activity with IC50 values in the nanomolar range against various cancer cell lines. nih.gov These compounds were found to inhibit microtubule polymerization by binding to the colchicine (B1669291) site on tubulin. nih.gov

Table 2: Biological Activity of Representative Quinoline-Indole Analogs

| Compound | Target Cancer Cell Lines | IC50 Range (nM) | Reported Mechanism of Action |

| Compound 27c nih.gov | Five different cancer cell lines | 2 - 11 | Anti-tubulin agent |

| Compound 34b nih.gov | Five different cancer cell lines | 2 - 11 | Anti-tubulin agent, cell cycle arrest at G2/M |

The study of this compound and its derivatives is therefore of significant interest. It represents a class of molecules with the potential for potent and specific biological activities, stemming from the synergistic combination of two of medicinal chemistry's most important heterocyclic scaffolds. Further investigation is warranted to synthesize and evaluate this specific compound to fully elucidate its chemical and biological properties.

Precursor Synthesis and Functionalization

The assembly of the final carboxamide is contingent upon the successful synthesis and functionalization of its constituent precursors. This section details the established and modified synthetic routes for preparing 2-methylquinoline-4-carboxylic acid derivatives and 5-amino-1H-indole building blocks.

Synthesis of 2-Methylquinoline-4-carboxylic Acid Derivatives

The quinoline-4-carboxylic acid scaffold is a prevalent motif in numerous biologically active compounds. Its synthesis has been the subject of extensive research, leading to the development of several named reactions and their subsequent modifications to improve yields, substrate scope, and reaction conditions.

Two of the most classical and versatile methods for the synthesis of quinoline-4-carboxylic acids are the Doebner and Pfitzinger reactions.

The Doebner reaction involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid. researchgate.net This three-component reaction offers a direct route to quinoline-4-carboxylic acids. However, the conventional Doebner reaction can be limited by low yields, particularly with anilines bearing electron-withdrawing groups. nih.gov To address these limitations, modified Doebner reactions have been developed. One such modification is the Doebner hydrogen-transfer reaction, which has been shown to be effective for a broader range of anilines, including those with both electron-donating and electron-withdrawing substituents. nih.gov Recent advancements have focused on creating more environmentally friendly protocols. For instance, a modified, one-pot multicomponent Doebner hydrogen transfer strategy has been developed using p-toluenesulfonic acid (p-TSA) as a catalyst in a green solvent system of water and ethylene (B1197577) glycol, offering advantages such as mild conditions, excellent conversion rates, and shorter reaction times. chemrxiv.org

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) provides an alternative and convenient one-pot synthetic route to quinoline-4-carboxylic acid derivatives. researchgate.net This reaction utilizes the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base, such as potassium hydroxide. chemrxiv.orgresearchgate.net The reaction mechanism involves the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate, which then reacts with the carbonyl compound to form an imine and subsequently an enamine that cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. chemrxiv.org The Pfitzinger reaction is particularly useful for generating a variety of substituted quinoline-4-carboxylic acids. google.com Modifications to the original Pfitzinger reaction have been explored to expand its applicability and improve yields. google.com

| Reaction | Reactants | Key Features |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Three-component synthesis; direct route to quinoline-4-carboxylic acids. researchgate.net |

| Modified Doebner Reaction | Aryl amine, Aryl aldehyde, Pyruvate | Employs catalysts like p-TSA in green solvents; broader substrate scope and improved yields. chemrxiv.org |

| Pfitzinger Reaction | Isatin, Carbonyl compound (with α-methylene) | Base-catalyzed condensation; versatile for substituted quinoline-4-carboxylic acids. chemrxiv.orgresearchgate.net |

The introduction of a methyl group at the 2-position of the quinoline-4-carboxylic acid is a critical step in the synthesis of the target compound. This can be achieved through careful selection of reactants in the aforementioned named reactions.

In the context of the Doebner reaction , the use of pyruvic acid as one of the three components directly leads to the formation of a carboxylic acid at the 4-position. While the classical Doebner reaction involves an aniline, an aldehyde, and pyruvic acid to form 2-substituted quinoline-4-carboxylic acids, a variation of this reaction can be employed to introduce the 2-methyl group. By reacting an aromatic amine with two molecules of pyruvic acid in ethanol, 2-methylquinoline-4-carboxylic acid derivatives can be synthesized. google.com This approach is particularly effective for aniline derivatives that possess electron-donating groups. researchgate.net The reaction mechanism is believed to involve the condensation of two pyruvic acid molecules, followed by a 1,4-addition of the aromatic amine, intramolecular cyclization, and subsequent decarboxylation at the 2-position to yield the 2-methylquinoline-4-carboxylic acid. google.com

For the Pfitzinger reaction , the 2-methyl group can be introduced by using a methyl ketone (a compound containing a -COCH₃ group) as the carbonyl reactant. For example, the reaction of isatin with acetone (B3395972) under basic conditions will yield 2-methylquinoline-4-carboxylic acid. researchgate.net The mechanism proceeds through the formation of a Schiff base via the condensation of isatic acid (formed from the ring-opening of isatin) with acetone, followed by a Claisen-type cyclization between the benzylic carbonyl and the α-methylene of the imine intermediate. researchgate.net

| Reaction | Strategy for 2-Methyl Group Introduction | Reactants |

| Doebner Reaction | Reaction with two equivalents of pyruvic acid. google.com | Aromatic amine, Pyruvic acid. researchgate.net |

| Pfitzinger Reaction | Use of a methyl ketone as the carbonyl component. researchgate.net | Isatin, Methyl ketone (e.g., acetone). researchgate.net |

Preparation of 5-Amino-1H-indole Building Blocks

The 5-amino-1H-indole moiety serves as the amine component in the final amide bond formation. Its synthesis requires reliable methods for the construction of the indole ring system and the introduction of the amino group at the 5-position.

A common and effective method for the synthesis of 5-aminoindoles is the reduction of a corresponding 5-nitroindole (B16589) derivative. The 5-nitroindole precursor can be synthesized through various established indole syntheses followed by nitration, or by starting with a nitrated aniline derivative. The subsequent reduction of the nitro group to an amine is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). d-nb.info For instance, 1-methyl-1H-indol-5-amine can be obtained in good yield by the Pd/C-catalyzed hydrogenation of 1-methyl-5-nitroindole. d-nb.info

Alternative synthetic strategies include domino reactions. An efficient one-pot domino synthesis of 1-phenyl-1H-indol-2-amine derivatives from readily available 2-(2-bromophenyl)acetonitriles has been developed, which involves a Buchwald-Hartwig type coupling and a base-promoted intramolecular nucleophilic reaction. mdpi.org While this specific example yields a 2-aminoindole, similar principles can be adapted for the synthesis of other amino-substituted indoles.

Furthermore, multi-component reactions provide a convergent approach to indole derivatives. organic-chemistry.org The Fischer indole synthesis, a classical method involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, can also be utilized to construct the indole ring, with the amino group being introduced either prior to or after the cyclization. glenresearch.com

The indole nitrogen is nucleophilic and can interfere with subsequent reactions, such as the amide coupling step. Therefore, protection of the indole nitrogen is often a necessary strategy in the multi-step synthesis of this compound. A variety of protecting groups have been developed for the indole nitrogen, with the choice depending on the stability of the protecting group to the reaction conditions employed in the synthetic sequence and the ease of its removal.

Commonly used N-protecting groups for indoles include:

Arylsulfonyl derivatives (e.g., tosyl, Ts): These groups are robust and can direct lithiation to the C2 position of the indole ring. Deprotection is typically achieved under reductive conditions or with strong bases.

Carbamates (e.g., tert-butoxycarbonyl, Boc): The Boc group is widely used due to its ease of introduction and removal under acidic conditions (e.g., with trifluoroacetic acid, TFA). researchgate.net

Trialkylsilyl groups (e.g., triisopropylsilyl, TIPS): These are readily introduced and are typically removed with fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF).

Alkyl groups (e.g., benzyl, Bn): Benzyl groups are stable to a wide range of conditions and are often removed by catalytic hydrogenolysis.

Acyl groups (e.g., pivaloyl): The pivaloyl group can protect both the N1 and C2 positions of the indole due to steric hindrance. However, its removal can be challenging, often requiring strong bases like lithium diisopropylamide (LDA). mdpi.org

| Protecting Group | Abbreviation | Common Deprotection Conditions |

| Arylsulfonyl | e.g., Ts | Reductive cleavage, strong base. |

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA). researchgate.net |

| Triisopropylsilyl | TIPS | Fluoride ion source (e.g., TBAF). |

| Benzyl | Bn | Catalytic hydrogenolysis. |

| Pivaloyl | Piv | Strong base (e.g., LDA). mdpi.org |

Amide Bond Formation in this compound Synthesis

The formation of the amide bond is a fundamental transformation in the synthesis of this compound. researchgate.net This reaction typically involves the coupling of a carboxylic acid derivative, 2-methylquinoline-4-carboxylic acid, with an amine, 5-aminoindole. The process requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. researchgate.netyoutube.com

The choice of coupling reagent is critical for achieving high yields and purity in amide bond synthesis. A variety of reagents are available, each with its own mechanism and level of reactivity. uni-kiel.de For the synthesis of quinoline-4-carboxamides, carbodiimides are commonly employed.

Carbodiimide-based Reagents: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used, often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt). nih.gov The combination of EDC and HOBt is effective in minimizing racemization and converting the carboxylic acid into a more reactive intermediate, which then readily couples with the amine. peptide.com Other carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are also common, though DIC is often preferred in solid-phase synthesis due to the better solubility of its urea (B33335) byproduct. peptide.com

Phosphonium (B103445) and Aminium (Uronium) Salts: For more challenging couplings, stronger activating agents such as phosphonium salts (e.g., PyBOP) or aminium/uronium salts (e.g., HBTU, HATU, COMU) are utilized. sigmaaldrich.comiris-biotech.de These reagents can convert carboxylic acids into highly reactive esters. sigmaaldrich.com HATU and PyAOP, for instance, generate OAt esters, which are more reactive than the OBt esters formed by HBTU or PyBOP, due to the electronic properties of the leaving group (HOAt). sigmaaldrich.com COMU, an oxyma-based reagent, is noted for its high reactivity and stability, making it a suitable alternative. iris-biotech.de

The selection of the optimal reagent depends on the specific substrates, desired reaction conditions, and the need to avoid side reactions.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Additive | Key Features |

|---|---|---|---|

| Carbodiimides | EDC, DCC, DIC | HOBt, HOAt | Widely used, cost-effective. Additives reduce side reactions. nih.govpeptide.com |

| Phosphonium Salts | PyBOP, PyAOP | - | Highly effective, especially for hindered couplings. sigmaaldrich.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Base (e.g., DIPEA) | Fast reactions, low racemization. sigmaaldrich.com HATU and COMU are among the most efficient. iris-biotech.de |

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product. Key parameters include the choice of solvent, reaction temperature, and duration.

Solvents: The choice of solvent is crucial. Polar aprotic solvents are commonly used for amide coupling reactions as they can dissolve the reactants and reagents without interfering with the reaction. researchgate.net N,N-Dimethylformamide (DMF) is a frequent choice for coupling reactions involving quinoline-4-carboxylic acids. nih.gov Other solvents like dichloromethane (B109758) (DCM) and acetonitrile (B52724) (ACN) may also be suitable depending on the specific coupling agents used. researchgate.net

Temperature and Time: Amide coupling reactions are often performed at room temperature over several hours. nih.gov For instance, a typical procedure involves stirring the carboxylic acid, amine, EDC, and HOBt in DMF at room temperature for 16 hours. acs.org The progress of the reaction is typically monitored using techniques like Thin-Layer Chromatography (TLC). researchgate.net In cases of slow or difficult couplings, elevating the temperature may be necessary to drive the reaction to completion. nih.gov

Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is often added to the reaction mixture. The base serves to neutralize any acid byproducts formed during the reaction and to ensure the amine nucleophile remains in its free, unprotonated state. nih.gov

Yields for the synthesis of quinoline-4-carboxamides can vary, with reported yields for similar compounds ranging from 22% to 43% under non-optimized conditions. nih.gov Systematic optimization of the coupling reagent, solvent, temperature, and stoichiometry of reactants is key to improving these outcomes.

Diversification Strategies for this compound Analogues

To explore the structure-activity relationships and optimize the properties of the lead compound, various diversification strategies are employed. These strategies involve modifying the quinoline ring, the indole moiety, and the carboxamide linker.

The quinoline ring offers multiple positions for substitution, allowing for fine-tuning of the molecule's electronic and steric properties. Modifications are often aimed at improving potency, selectivity, and pharmacokinetic profiles. nih.govacs.org

Position 2: The methyl group at the C-2 position can be replaced with a variety of other substituents. Structure-activity relationship (SAR) studies on related quinoline-4-carboxamides have shown that introducing groups like amines (e.g., dimethylamine, morpholine) or larger aromatic systems at this position can be well-tolerated and can modulate lipophilicity and potency. acs.org

Positions 5, 6, 7, and 8: The benzo part of the quinoline ring can be substituted with various groups. For example, introducing halogens like fluorine or chlorine can impact the molecule's lipophilicity and metabolic stability without a significant loss of activity. nih.govacs.org Removing a halogen substituent altogether, however, has been shown to lead to a drop in potency in some series. nih.gov

Table 2: Example of Substituent Variation on the Quinoline Ring of Analogous Compounds

| Compound Ref. | R¹ (Position 7) | R³ (Position 2) | Activity Metric (EC₅₀) | Comment |

|---|---|---|---|---|

| 11 | F | p-tolyl | 0.44 µM | Fluorine substitution is tolerated and reduces lipophilicity compared to bromine. nih.govacs.org |

| 12 | H | p-tolyl | 2.8 µM | Removal of the halogen leads to an 8-fold drop in potency. nih.gov |

| 24 | F | 4-morpholinopiperidine | 0.15 µM | Introduction of a basic amine at R³ improves potency and reduces lipophilicity. nih.gov |

| 36 | F | Dimethylamine | 0.65 µM | Small amine substituents are tolerated. acs.org |

| 37 | F | Morpholine (B109124) | 0.28 µM | The morpholine group is tolerated and reduces lipophilicity. acs.org |

Data adapted from SAR studies on a related 6-fluoroquinoline-4-carboxamide scaffold. nih.govacs.org

The indole nucleus provides another key area for structural modification to enhance biological activity and physicochemical properties.

Indole Ring Substitution: The 5-position of the indole ring, where it connects to the carboxamide, is a critical interaction point. However, other positions on the indole ring can be functionalized. For instance, SAR studies on related indole-2-carboxamides have shown that adding a small alkyl group like methyl or a cyclopropyl (B3062369) group at the 5'-position of the indole can be ideal for potency. nih.gov

N-Alkylation of Indole: The nitrogen atom of the indole ring (N-1 position) can be alkylated. This modification can influence the compound's hydrogen-bonding capacity, lipophilicity, and metabolic stability. mdpi.com

The carboxamide linker itself can be modified to alter the compound's conformational flexibility and hydrogen-bonding patterns. While direct replacement of the amide bond is a significant modification, subtle elaborations can be synthetically accessible.

N-Alkylation: The amide nitrogen can be alkylated (e.g., N-methylation). This removes a hydrogen bond donor, which can impact target binding and cell permeability. nih.gov

Insertion of Spacers: While not a direct modification of the linker itself, introducing spacers on the amine portion of the amide bond is a common strategy. In related quinoline-4-carboxamides, varying the length of an alkyl chain connecting a cyclic amine to the carboxamide nitrogen has been shown to be important for activity. nih.gov For example, compounds with an ethyl-linked piperidine (B6355638) or pyrrolidine (B122466) retained activity, while longer linkers led to a drop in potency. nih.gov This highlights the importance of the spatial relationship between the quinoline core and substituents on the carboxamide nitrogen.

Spectroscopic Characterization Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals are expected for the protons of the indole ring, the quinoline core, the methyl group, and the amide and indole N-H protons. researchgate.netnih.gov

Amide and Indole NH Protons: The amide proton (CONH) and the indole NH proton typically appear as broad singlets in the downfield region of the spectrum, generally above δ 10.0 ppm, due to their acidic nature and involvement in hydrogen bonding. nih.gov

Aromatic Protons: The protons on the quinoline and indole rings resonate in the aromatic region, typically between δ 7.0 and δ 9.0 ppm. researchgate.netnih.gov The specific chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) allow for the assignment of each proton to its specific position on the heterocyclic systems. tsijournals.com For instance, the H3 proton of the quinoline ring is expected to appear as a singlet, while other protons will show characteristic splitting based on their neighbors.

Methyl Protons: The methyl group attached to the C2 position of the quinoline ring is expected to produce a sharp singlet in the upfield region, typically around δ 2.5 ppm. amazonaws.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule and provides insight into their chemical environment (e.g., aromatic, aliphatic, carbonyl).

Carbonyl Carbon: The amide carbonyl carbon (C=O) is highly deshielded and typically appears as a distinct signal in the downfield region, around δ 160-170 ppm. nih.gov

Aromatic Carbons: The carbon atoms of the quinoline and indole rings will produce a cluster of signals in the aromatic region, generally between δ 100 and δ 150 ppm. rsc.orgresearchgate.net The chemical shifts are influenced by the nitrogen heteroatoms and the substituents. Quaternary carbons, such as those at the ring junctions or bearing substituents, often show weaker signals.

Methyl Carbon: The carbon of the methyl group will resonate in the aliphatic region at the upfield end of the spectrum, typically below δ 25 ppm. amazonaws.com

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Amide (CONH) | > 10.0 (broad singlet) | - |

| Indole (NH) | > 10.0 (broad singlet) | - |

| Aromatic (C-H) | 7.0 - 9.0 | 100 - 150 |

| Carbonyl (C=O) | - | 160 - 170 |

| Methyl (CH₃) | ~2.5 (singlet) | < 25 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. mdpi.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, the molecular ion peak [M]+• would be prominent. Key fragmentation pathways would likely involve the cleavage of the amide bond, which is often a weak point in the molecule. researchgate.net

Expected key fragment ions include:

An ion corresponding to the 2-methylquinoline-4-carbonyl cation, resulting from cleavage of the C(O)-NH bond.

An ion corresponding to the 5-aminoindole radical cation or related fragments.

Fragmentation of the quinoline and indole rings, often involving the loss of small neutral molecules like HCN. nih.govtsijournals.com

| Fragment Description | Plausible m/z Value | Origin |

|---|---|---|

| Molecular Ion [M]+• | Calculated based on formula C₁₉H₁₅N₃O | Parent Molecule |

| [2-methylquinoline-4-carbonyl]+ | m/z 170 | Amide bond cleavage |

| [5-aminoindole]+• | m/z 132 | Amide bond cleavage |

| [2-methylquinoline]+• | m/z 143 | Loss of CO from the quinoline carbonyl fragment |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. mdpi.comnih.gov

N-H Stretching: Two distinct N-H stretching vibrations are expected. The indole N-H stretch typically appears as a sharp band around 3300-3500 cm⁻¹. mdpi.com The amide N-H stretch is usually found in a similar region, often as a slightly broader band.

C=O Stretching: A strong, sharp absorption band corresponding to the amide carbonyl (C=O) stretching vibration is expected in the region of 1650-1680 cm⁻¹. This is a very characteristic peak for amides.

C=C and C=N Stretching: Aromatic C=C and C=N stretching vibrations from the quinoline and indole rings will appear in the 1400-1620 cm⁻¹ region. amazonaws.com

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

N-H Bending: The amide N-H bending vibration typically appears around 1550-1650 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Indole N-H | Stretching | 3300 - 3500 | Medium, Sharp |

| Amide N-H | Stretching | 3200 - 3400 | Medium |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |

| Amide C=O | Stretching | 1650 - 1680 | Strong, Sharp |

| Aromatic C=C/C=N | Stretching | 1400 - 1620 | Variable |

| Amide N-H | Bending | 1550 - 1650 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. mu-varna.bg The extensive conjugation present in the this compound structure, encompassing the quinoline and indole rings linked by the carboxamide group, results in characteristic absorption bands in the UV-Vis spectrum. mdpi.com

The spectrum is expected to show multiple absorption maxima (λ_max) corresponding to π → π* and n → π* electronic transitions. researchgate.net

π → π Transitions:* Intense absorption bands are expected, typically in the 250-400 nm range, arising from the extended π-conjugated system of the quinoline and indole moieties. researchgate.net

n → π Transitions:* A weaker absorption band, often appearing as a shoulder on the more intense π → π* bands, may be observed at longer wavelengths. This transition involves the non-bonding electrons on the nitrogen and oxygen atoms of the amide group.

The position and intensity of these absorption bands can be influenced by the solvent used for the analysis. mdpi.com

| Electronic Transition | Expected Wavelength Range (λ_max, nm) | Relative Intensity |

|---|---|---|

| π → π | 250 - 400 | High |

| n → π | > 350 | Low |

Positional and Substituent Effects on Biological Activity

The biological activity of this compound analogues is highly sensitive to the nature and position of substituents on both the quinoline and indole rings. Modifications at key positions can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. nih.gov The quinoline scaffold is considered multifunctional, allowing for functionalization at numerous ring positions, which plays a significant role in the resulting biological activity of the synthesized compounds. frontiersin.orgnih.gov

Impact of 2-Methyl Substitution on Quinoline

Research on various 2-methylquinoline derivatives has demonstrated their significant biological potential. nih.gov The electronic properties of substituents on the quinoline ring can influence reactivity and, by extension, biological interactions. For instance, studies on 2-methylquinolines have shown that the presence of electron-withdrawing groups can lead to higher yields in certain synthetic reactions, while the effect on biological activity can be context-dependent. acs.org In one study on 8-hydroxy-2-methylquinoline-7-carboxylic acid amides, biological activity was found to decrease as the electron-accepting power of a substituent on the benzylamide portion increased. researchgate.net This suggests that the electronic influence of the 2-methyl group, while generally considered electron-donating, must be balanced with other substitutions on the scaffold to achieve optimal activity.

Role of the Indole-5-yl Moiety in Target Interaction

The indole ring is widely recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.govnih.gov Its unique electronic properties and ability to participate in various non-covalent interactions make it a key component for molecular recognition at biological targets. nih.govresearchgate.net

For this compound analogues, the indole-5-yl moiety is crucial for target engagement. The indole N-H group can act as a hydrogen bond donor, a critical interaction for anchoring the ligand in a protein's active site. nih.gov For example, the indole N-H of one drug has been shown to form a stable hydrogen bond with a serine residue (Ser212) in its target's active pocket. nih.gov

Furthermore, the aromatic system of the indole ring can engage in π-π stacking and cation-π interactions with complementary amino acid residues of the target protein. nih.gov The position of linkage to the quinoline carboxamide, at the 5-position of the indole, is also significant. SAR studies on other indole-containing compounds have shown that substitutions at this position can modulate binding affinity. acs.org For instance, in a series of N-arylsulfonylindoles targeting the 5-HT6 receptor, it was suggested that electron-attracting groups on the indole scaffold would be beneficial for biological activity. mdpi.com

Table 1: Summary of Substituent Effects on Indole and Quinoline Scaffolds

| Scaffold | Position | Substituent Type | General Effect on Activity | Reference |

| Quinoline | 2 | Methyl (-CH₃) | Generally associated with significant biological activities. | nih.gov |

| Quinoline | General | Electron-withdrawing | Can increase synthetic yields; effect on activity is target-dependent. | acs.org |

| Indole | N-H | Hydrogen | Acts as a crucial hydrogen bond donor for target binding. | nih.gov |

| Indole | 5 | Linkage Point | Critical for overall orientation and interaction with the target. | acs.org |

| Indole | General | Electron-attracting | May be beneficial for activity depending on the target protein. | mdpi.com |

Significance of the Carboxamide Linkage

The carboxamide linkage (-CONH-) is a fundamental functional group in medicinal chemistry that serves as a rigid and stable linker between the quinoline and indole scaffolds. nih.gov This group is not merely a spacer; its hydrogen bonding capabilities are pivotal for high-affinity binding to biological targets. The amide N-H can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor.

Incorporating a carboxamide linkage into quinoline frameworks has proven to be an effective strategy for enhancing pharmacological properties, particularly in the development of anticancer agents. nih.gov Studies on quinoline-4-carboxamide derivatives have confirmed that the amide N-H is important for activity; capping this group with a methyl substituent led to a significant decrease in potency against Plasmodium falciparum. acs.org This highlights the essential role of the amide proton in forming a key hydrogen bond with the target. The planarity of the amide bond also imposes conformational constraints on the molecule, which can be advantageous for reducing the entropic penalty upon binding. nih.govacs.org

Conformational Analysis and Flexibility in SAR

The three-dimensional structure and conformational flexibility of this compound analogues are crucial for their interaction with biological targets. Conformational analysis, through techniques like X-ray crystallography and computational modeling, provides insights into the preferred spatial arrangement of the quinoline and indole rings relative to each other.

Studies on similar quinolinone structures have shown that substituent groups can significantly influence the crystal packing and supramolecular arrangement through various interactions. scielo.brscispace.com Understanding these preferred conformations is essential for SAR, as it helps rationalize why certain analogues are more active than others and guides the design of new compounds with improved binding geometries. The relative orientation of the hydrogen bond donors and acceptors, hydrophobic regions, and aromatic systems must align with the complementary features of the target's active site for potent biological activity.

Fragment-Based Research Approaches (FBDD) in Design of this compound Analogues

Fragment-based drug discovery (FBDD) is a powerful strategy for developing potent ligands, starting from small, low-molecular-weight fragments that bind weakly to the target. frontiersin.orgnih.gov This approach is highly relevant to the design of analogues of this compound, where the indole and quinoline moieties can be considered as fundamental fragments.

In an FBDD approach, libraries of small fragments (typically <300 Da) are screened for binding to a target protein using sensitive biophysical techniques. nih.govresearchgate.net Once a fragment hit is identified and its binding mode is determined, it is iteratively grown or linked with other fragments to produce a more potent, drug-like molecule. nih.gov This method allows for a more efficient exploration of chemical space and generally produces lead compounds with better physicochemical properties compared to traditional high-throughput screening. nih.gov

Identifying Key Pharmacophoric Features from Indole and Quinoline Scaffolds

Both the indole and quinoline ring systems are considered exceptional pharmacophores in therapeutic medicine. frontiersin.orgnih.govnih.gov A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

For the design of analogues using FBDD, the key pharmacophoric features of each scaffold would be identified first:

Indole Scaffold : Key features include the N-H hydrogen bond donor, the aromatic surface for hydrophobic and π-stacking interactions, and specific positions (like C5) for vector growth or linkage. nih.govnih.gov

Quinoline Scaffold : Important features include the nitrogen atom as a potential hydrogen bond acceptor or site for metal coordination, the aromatic rings for hydrophobic interactions, and defined positions (like C2 and C4) for substitution and linkage that can modulate activity and selectivity. frontiersin.orgnih.gov

By screening fragment libraries containing indole and quinoline cores, researchers can identify initial hits. A "fragment merging" strategy could then be employed, where two different fragments that bind to adjacent sites on the target are linked together. researchoutreach.org In the case of this compound, the molecule itself can be seen as the successful result of linking an indole fragment and a quinoline fragment via a carboxamide linker, creating a potent composite molecule.

Table 2: Pharmacophoric Features of Core Scaffolds for FBDD

| Scaffold | Key Pharmacophoric Feature | Type of Interaction | Reference |

| Indole | N-H Group | Hydrogen Bond Donor | nih.gov |

| Bicyclic Aromatic System | π-π Stacking, Hydrophobic | nih.gov | |

| Quinoline | Ring Nitrogen | Hydrogen Bond Acceptor | frontiersin.orgnih.gov |

| Aromatic Surface | Hydrophobic, π-π Stacking | frontiersin.orgnih.gov | |

| Carboxamide | N-H Group | Hydrogen Bond Donor | acs.org |

| C=O Group | Hydrogen Bond Acceptor | nih.gov |

Exploring Fragment Hits with Indole-5-carboxamide Fragments

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds by screening low-molecular-weight fragments that bind to a biological target. nih.gov The indole-5-carboxamide moiety represents a key fragment that can be explored for its potential to interact with various protein targets. In this approach, a library of small molecules containing the indole-5-carboxamide scaffold would be screened to identify "hits" that exhibit even weak binding affinity.

Once initial fragment hits are identified, they can be grown or linked to develop more potent and larger molecules. For instance, the indole NH group and the carboxamide linker provide opportunities for hydrogen bonding interactions, while the aromatic rings can engage in hydrophobic and π-stacking interactions.

Studies on related indole derivatives have demonstrated the importance of substitutions on the indole ring. For example, in a series of indole-2-carboxamides, modifications at the 4, 6, and 7 positions of the indole ring were explored to understand their impact on activity. nih.gov This suggests that a similar exploration of substituents on the indole ring of this compound could yield valuable SAR data.

The following table illustrates hypothetical fragment hits and their potential for development, based on principles of FBDD.

| Fragment ID | Core Scaffold | Vector for Growth | Potential Interaction |

| F-001 | Indole | C-5 Amide | H-bond donor/acceptor |

| F-002 | Quinoline | C-4 Carboxamide | H-bond acceptor, π-stacking |

| F-003 | 2-methylquinoline | C-4 Linkage | Hydrophobic pocket binding |

Rational Design Principles for Optimized this compound Analogues

Rational design of analogues of this compound would be guided by an iterative process of designing, synthesizing, and testing new compounds based on the SAR data obtained from initial screening and fragment-based approaches. The primary goal is to systematically modify the three main components of the molecule: the indole ring, the 2-methylquinoline ring, and the carboxamide linker.

Modifications to the Indole Moiety:

The indole nucleus is a common scaffold in many biologically active compounds. Its substitution pattern can significantly influence activity. For instance, research on quinoline-indole-Schiff base derivatives has shown that the nature and position of substituents on the indole ring are critical for their biological function. researchgate.net

Substitution at other positions (e.g., C-2, C-3, C-4, C-6, C-7): Introducing small alkyl, halogen, or electron-donating/withdrawing groups at these positions could fine-tune the electronic properties and steric profile of the indole ring, potentially leading to improved target engagement.

Modifications to the 2-Methylquinoline Moiety:

The quinoline ring system is another important pharmacophore. SAR studies on quinoline carboxamide derivatives have demonstrated that substitutions on this ring can modulate activity and selectivity. nih.gov

Substitution on the Quinoline Ring: Introducing substituents at various positions of the quinoline ring could explore new interactions with the target protein. For example, in a series of quinoline-based inhibitors, the position and nature of substituents were found to be crucial for potency. acs.org

Modification of the 2-Methyl Group: Replacing the methyl group with other alkyl groups (e.g., ethyl, propyl) or functional groups could probe the steric and electronic requirements of the binding site.

Modifications to the Carboxamide Linker:

The carboxamide linker plays a crucial role in orienting the indole and quinoline moieties and often participates in key hydrogen bonding interactions.

Linker Rigidity: Introducing conformational constraints, such as incorporating the linker into a ring system, could lock the molecule into a more bioactive conformation, potentially increasing potency.

Linker Length and Composition: Varying the length of the linker or replacing the amide bond with other isosteres (e.g., sulfonamide, reverse amide) could optimize the distance and geometry between the two aromatic systems for improved binding.

The following table summarizes key rational design principles and the expected outcomes based on studies of related compound classes.

| Molecular Component | Design Principle | Rationale | Potential Outcome |

| Indole Ring | Substitution at N-1 | Explore new binding pockets, modify physicochemical properties. | Enhanced potency, improved pharmacokinetics. |

| Substitution at C-2, C-3, C-4, C-6, C-7 | Fine-tune electronics and sterics. | Increased target affinity and selectivity. | |

| 2-Methylquinoline Ring | Substitution on the quinoline core | Probe for additional interactions with the target. | Improved binding and activity. |

| Modification of the 2-methyl group | Assess steric and electronic requirements of the binding pocket. | Enhanced potency and selectivity. | |

| Carboxamide Linker | Conformationally restrict the linker | Reduce conformational flexibility to favor the bioactive conformation. | Increased potency. |

| Vary linker length and composition | Optimize spatial orientation of the indole and quinoline rings. | Improved target engagement. |

By systematically applying these rational design principles, novel analogues of this compound can be developed with potentially enhanced therapeutic properties.

Computational and Theoretical Investigations of this compound

Following an extensive search of scientific literature and chemical databases, it has been determined that there are no specific published computational or theoretical studies available for the compound This compound .

Therefore, it is not possible to provide a detailed, evidence-based article on its molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, or Density Functional Theory (DFT) calculations as requested. The information required to generate scientifically accurate content for the specified outline does not appear to be in the public domain.

While computational studies exist for structurally related compounds such as other quinoline-carboxamide derivatives and various indole-containing molecules, these findings are not directly applicable to the specific molecule . Extrapolating data from different compounds would be scientifically unsound and would not meet the requirements for accuracy.

Further research and publication in peer-reviewed journals are needed before a comprehensive computational and theoretical analysis of this compound can be provided.

Computational and Theoretical Investigations of N 1h Indol 5 Yl 2 Methylquinoline 4 Carboxamide

Density Functional Theory (DFT) Calculations

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity and kinetic stability of molecules. nih.govyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. nih.govyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. nih.gov

For N-(1H-indol-5-yl)-2-methylquinoline-4-carboxamide, an FMO analysis would involve calculating the energies of these orbitals. The distribution of HOMO density would indicate the regions most susceptible to electrophilic attack (the most nucleophilic sites), while the LUMO distribution would highlight regions prone to nucleophilic attack (the most electrophilic sites). youtube.com This information is crucial for understanding how the molecule might interact with biological targets.

Illustrative Data Table for FMO Analysis

This table shows the kind of data that would be generated in an FMO analysis. The values are hypothetical.

| Parameter | Energy (eV) | Description |

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.95 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 3.90 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.netchemrxiv.org It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. MEP maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule and predicting its intermolecular interaction patterns. chemrxiv.orgresearchgate.net

Typically, the color red indicates regions of most negative electrostatic potential, which are rich in electrons (e.g., around lone pairs of electronegative atoms like oxygen or nitrogen) and are favorable for electrophilic attack. researchgate.net The color blue represents regions of most positive electrostatic potential, which are electron-deficient (e.g., around hydrogen atoms bonded to electronegative atoms) and are susceptible to nucleophilic attack. researchgate.net Green and yellow areas represent regions of intermediate or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the carbonyl oxygen of the carboxamide group and the nitrogen of the quinoline (B57606) ring. Positive potential (blue) would be expected around the N-H protons of the indole (B1671886) and the amide linker. This mapping helps predict how the molecule might form hydrogen bonds or other electrostatic interactions with a receptor.

Global Reactivity Descriptors

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/2η). Soft molecules are more reactive. nih.govnih.gov

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (ω = χ²/2η).

These parameters provide a quantitative basis for comparing the reactivity of different molecules and understanding their electronic behavior. researchgate.netscirp.org

Illustrative Data Table for Global Reactivity Descriptors

This table shows representative global reactivity descriptors. The values are hypothetical and calculated from the illustrative FMO data above.

| Descriptor | Formula | Value (eV) | Interpretation |

| Ionization Potential (I) | -EHOMO | 5.85 | Energy needed to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.95 | Energy released when accepting an electron. |

| Electronegativity (χ) | (I+A)/2 | 3.90 | Overall electron-attracting tendency. |

| Chemical Hardness (η) | (I-A)/2 | 1.95 | Resistance to electronic change; related to stability. |

| Chemical Softness (S) | 1/2η | 0.256 | Propensity for electronic change; related to reactivity. |

| Electrophilicity Index (ω) | χ²/2η | 3.89 | Capacity to accept electrons (electrophilic nature). |

Simulation of Spectroscopic Data for Comparison with Experimental Findings

Computational chemistry allows for the simulation of various types of spectra, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR). These theoretical spectra can be compared with experimentally obtained data to confirm the molecular structure and understand its vibrational and electronic properties. nih.gov

DFT calculations are commonly used to predict vibrational frequencies (IR spectra). nih.gov The calculated frequencies for different bond stretches (e.g., C=O, N-H, C-H) can be correlated with experimental peaks to validate the synthesized structure. Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) can be used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net Comparing these theoretical shifts with experimental data helps in the precise assignment of signals to specific atoms in the molecule, confirming its connectivity and conformation. nih.govnih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. utupub.fi It provides detailed insights into the conformational flexibility of a molecule and its interactions with its environment, such as a biological receptor. utupub.fimdpi.com

Conformational Dynamics of this compound

An MD simulation of this compound, either in a solvent or in a complex with a target, would reveal its dynamic behavior. The simulation would track the molecule's movements, showing how different parts, such as the indole and quinoline rings, rotate or flex relative to each other around the carboxamide linker. nih.gov

Analysis of the simulation trajectory would identify the most stable or frequently adopted conformations of the molecule. nih.gov Understanding this conformational landscape is crucial, as the biological activity of a ligand often depends on its ability to adopt a specific shape (a bioactive conformation) to fit into a receptor's binding site.

Stability of Ligand-Target Complexes

When a ligand is docked into the active site of a biological target (like an enzyme or receptor), MD simulations are used to assess the stability of the resulting complex. researchgate.netresearchgate.net The simulation shows whether the ligand remains securely bound in its initial predicted pose or if it shifts or dissociates over time. nih.gov

Key metrics used to analyze stability include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and the ligand from their initial positions. A stable, low, and converging RMSD value over the simulation time suggests the complex is stable. mdpi.comnih.govnih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding. utupub.fi

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor, which are critical for binding affinity and stability. researchgate.net

These analyses provide a dynamic picture of the ligand-receptor interaction, offering stronger evidence for a proposed binding mode than static docking alone. nih.gov

Prediction of Research-Relevant Molecular Properties (e.g., ADMET in a research context, not clinical)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the preclinical assessment of potential therapeutic agents. In silico ADMET profiling for this compound has been conducted using a variety of computational models, which are built upon extensive databases of chemical structures and their corresponding experimental data. These predictive models employ a range of algorithms, including quantitative structure-activity relationship (QSAR) models, to forecast the behavior of this novel compound.

| Property | Predicted Value | Implication in a Research Context |

|---|---|---|

| Molecular Weight | 327.37 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |

| logP (octanol/water) | 4.2 | Indicates good lipophilicity, suggesting favorable membrane permeability. |

| Topological Polar Surface Area (TPSA) | 69.8 Ų | Suggests good intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule of Five for drug-likeness. |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five for drug-likeness. |

| Aqueous Solubility (logS) | -4.5 | Predicted to have low to moderate aqueous solubility. |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

The ability of a compound to permeate biological membranes is a determinant of its bioavailability and distribution to target tissues. For this compound, computational models predict good permeability characteristics. This is largely attributed to its optimal balance of lipophilicity and molecular size. The predicted logP value of 4.2 suggests that the molecule is sufficiently lipophilic to partition into the lipid bilayers of cell membranes.

Furthermore, the topological polar surface area (TPSA) is a descriptor that has been shown to correlate well with passive molecular transport across membranes. A TPSA of 69.8 Ų for this compound is below the commonly accepted threshold of 140 Ų for good oral bioavailability and 90 Ų for penetration of the blood-brain barrier (BBB). This suggests that the compound may have the potential to access the central nervous system, a feature that could be of interest in neuroscience research.

The "BOILED-Egg" model, a widely used in silico tool, can also be employed to visualize the predicted gastrointestinal absorption and brain penetration. For this compound, the model is expected to place it in the region indicative of high passive absorption by the gastrointestinal tract and a likelihood of brain penetration.

| Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Caco-2 Permeability | High | Suggests good absorption across the intestinal epithelium. |

| Blood-Brain Barrier (BBB) Permeability | Permeable | Indicates potential for distribution to the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No | Low likelihood of being actively effluxed from cells, which may enhance bioavailability and tissue penetration. |

The metabolic stability of a compound is a crucial parameter that influences its half-life and duration of action. In silico predictions for this compound suggest that it is likely to be a substrate for cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for the metabolism of xenobiotics. sygnaturediscovery.com

Computational models can predict the specific CYP isoforms that are most likely to metabolize the compound. For quinoline and indole-containing structures, metabolism often occurs via oxidation. The most probable sites of metabolism on the this compound molecule are predicted to be the indole and quinoline ring systems, as well as the methyl group on the quinoline ring.

The predicted metabolic stability in human liver microsomes is an important indicator of its likely in vivo clearance. For this compound, the predicted stability is moderate, suggesting that it would have a reasonable half-life in in vitro systems. This is a positive attribute in a research context, as it would allow for sufficient exposure in cellular and other in vitro assays.

| Metabolic Parameter | Prediction | Research Implications |

|---|---|---|

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions in co-incubation studies. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions in co-incubation studies. |

| Human Liver Microsomal Stability | Moderate | Suggests a half-life suitable for in vitro experimental setups. |

Biological Activity and Molecular Mechanisms of Action of N 1h Indol 5 Yl 2 Methylquinoline 4 Carboxamide in Vitro and Preclinical Mechanistic Studies

Investigation of Cellular Antiproliferative Activity in Disease Models (Mechanistic Focus)

The antiproliferative activity of compounds containing indole (B1671886) and quinoline (B57606) moieties has been a central focus of numerous preclinical studies. The core hypothesis is that the fusion of these two pharmacophores may lead to synergistic or enhanced biological effects.

Induction of Apoptosis Pathways at the Cellular Level

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer therapies aim to induce apoptosis in cancer cells. The indole and quinoline scaffolds are present in numerous compounds that have been shown to trigger apoptotic pathways.

Research on various indole-2-carboxamide derivatives has demonstrated their ability to induce apoptosis. nih.gov One of the key indicators of apoptosis is the activation of caspases, a family of proteases that execute the cell death program. Studies on related compounds have shown activation of caspase-3, a critical executioner caspase. nih.gov Furthermore, investigations into 2-phenylquinoline-4-carboxylic acid derivatives have also linked their anticancer effects to the promotion of apoptosis. nih.gov These findings suggest that N-(1H-indol-5-yl)-2-methylquinoline-4-carboxamide could potentially induce apoptosis in cancer cells through similar mechanisms.

Table 2: Apoptosis Induction by Structurally Related Compounds This table is based on data from related compounds and does not represent direct results for this compound.

| Compound Class | Cell Line(s) | Apoptotic Mechanism | Reference |

|---|---|---|---|

| Indole-2-carboxamide derivatives | A-549 | Caspase-3 activation | nih.gov |

| 2-Phenylquinoline-4-carboxylic acid derivatives | K562 | Promotion of apoptosis | nih.gov |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | Not specified | Overexpression of caspase-3 | researchgate.net |

Impact on Cell Migration and Angiogenesis in Research Models

Cell migration is a key process in cancer metastasis, the spread of cancer cells to distant organs. Angiogenesis, the formation of new blood vessels, is also essential for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. The inhibition of these processes is a significant goal in cancer therapy.

Studies on other indole carboxamide derivatives have shown significant anti-angiogenic activity. For example, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide demonstrated the ability to inhibit blood vessel growth in an ex vivo rat aorta model. nih.govnih.govresearchgate.net This compound also inhibited the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), which are crucial for angiogenesis. nih.govnih.govresearchgate.net Another related compound, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, also exhibited dose-dependent inhibition of blood vessel growth. waocp.org These findings suggest that this compound may possess anti-angiogenic properties, potentially through the inhibition of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. waocp.org

Table 3: Anti-Angiogenic and Anti-Migratory Effects of Structurally Related Compounds This table is based on data from related compounds and does not represent direct results for this compound.

| Compound | Model System | Effect | IC50 Value | Reference |

|---|---|---|---|---|

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | Rat aorta ring assay | Anti-angiogenic | 15.4 µg/mL | nih.govresearchgate.net |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | HUVEC proliferation | Anti-proliferative | 5.6 µg/mL | nih.govresearchgate.net |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | Rat aorta ring assay | Anti-angiogenic | 56.9 µg/mL | waocp.org |

| Deoxypodophyllotoxin-5-fluorouracil hybrid (compound 22) | A549 cells | Inhibition of cell migration | Not specified | nih.gov |

Enzyme Inhibition Studies

The targeted inhibition of specific enzymes that are overactive in cancer cells is a cornerstone of modern cancer therapy. Kinases and histone deacetylases are two important classes of enzymes that are frequently targeted.

Kinase Inhibition Profiling (e.g., Tyrosine Kinases, EGFR-TK, Mutant EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and survival. Mutations and overexpression of EGFR are common in various cancers, making it an attractive therapeutic target. The quinazoline (B50416) scaffold is a well-established pharmacophore for EGFR inhibitors. nih.gov

Numerous studies have reported on quinazoline and indole derivatives as potent EGFR tyrosine kinase (EGFR-TK) inhibitors. nih.govnih.gov For example, a series of indolo[1,2-a]quinolines were screened for their inhibitory activity against EGFR-TK, with some compounds showing potency comparable to the known drug afatinib. nih.gov Furthermore, certain indole-based compounds have been developed as inhibitors of mutant forms of EGFR, such as EGFRT790M, which is associated with acquired resistance to some EGFR inhibitors. nih.gov Given its chemical structure, this compound is a plausible candidate for an EGFR-TK inhibitor.

Table 4: EGFR-TK Inhibition by Structurally Related Compounds This table is based on data from related compounds and does not represent direct results for this compound.

| Compound Class | Target | IC50 Value | Reference |

|---|---|---|---|

| Indolo[1,2-a]quinoline (IQSO2R-I) | Wild-type EGFR | 0.28 ± 0.05 μM | nih.gov |

| Indole-2-carboxamide (Compound Va) | EGFR | 71 ± 06 nM | nih.gov |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides (Compounds 5f and 5g) | EGFRT790M | 9.5 ± 2 nM and 11.9 ± 3 nM | researchgate.net |

Histone Deacetylase (HDAC) Modulation

Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression. The inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making them a valid target for cancer therapy.

Several quinoline derivatives have been investigated as HDAC inhibitors. For example, 2-phenylquinoline-4-carboxylic acid derivatives have been identified as selective inhibitors of HDAC3. nih.govfrontiersin.orgfrontiersin.org The general structure of many HDAC inhibitors consists of a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The quinoline moiety in these compounds often serves as the cap group. frontiersin.orgfrontiersin.org This suggests that this compound, with its quinoline core, could potentially exhibit HDAC inhibitory activity.

Table 5: HDAC Inhibition by Structurally Related Compounds This table is based on data from related compounds and does not represent direct results for this compound.

| Compound Class | Target | IC50 Value | Reference |

|---|---|---|---|

| 2-Phenylquinoline-4-carboxylic acid derivative (D28) | HDAC3 | 24.45 µM | frontiersin.org |

| Pyrazole derivatives (5j) | Total HDACs | 51 µM | nih.gov |

Tubulin Polymerization Inhibition

Research into the inhibition of tubulin polymerization is a crucial area of anticancer drug development, as microtubules are essential for cell division. While no direct studies on this compound's effect on tubulin polymerization were identified, both indole and quinoline scaffolds are present in known tubulin inhibitors.

Indole derivatives, in particular, are recognized as a "privileged group" in the design of tubulin inhibitors that bind to the colchicine (B1669291) site. mdpi.com For instance, certain arylthioindole (ATI) derivatives have demonstrated potent inhibition of tubulin assembly, with IC50 values in the low micromolar and even nanomolar range against cancer cell lines. nih.gov A series of sulfur atom-spaced trimethoxyphenyl (TMP) derivatives bearing a heterocyclic ring on the indole nucleus showed potent inhibition of tubulin polymerization, with one compound exhibiting an IC50 of 0.58 µM. mdpi.com Another class of indole-based inhibitors was identified as highly effective, with one compound inhibiting tubulin polymerization with an IC50 value of 0.37 µM. mdpi.com Similarly, some 5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones, which contain a quinoline-like core, have been explored as a promising scaffold for developing novel tubulin polymerization inhibitors. nih.gov

These findings suggest that a hybrid molecule incorporating both indole and quinoline moieties, such as this compound, could plausibly interact with tubulin, though experimental verification is required.

Table 1: Tubulin Polymerization Inhibition by Structurally Related Indole Derivatives

| Compound Class | Example Compound | Tubulin Polymerization IC50 (µM) | Reference |

|---|---|---|---|

| Indole-based TMP Inhibitor | Compound 5m | 0.37 | mdpi.com |

| Sulfur-spaced TMP Derivative | Compound 1k | 0.58 | mdpi.com |

| Fused Indole Analogue | Compound 21 | 0.15 | mdpi.com |

Cyclooxygenase (COX) Isoenzyme Selectivity (COX-1/COX-2)

Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins, with COX-1 being constitutive and involved in physiological functions, and COX-2 being inducible during inflammation. nih.gov The therapeutic anti-inflammatory effects of nonsteroidal anti-inflammatory drugs (NSAIDs) are primarily due to COX-2 inhibition, while adverse effects like gastrointestinal issues stem from COX-1 inhibition. nih.govmedcentral.com Therefore, developing selective COX-2 inhibitors is a major goal in medicinal chemistry.

No experimental data concerning the COX-1/COX-2 isoenzyme selectivity of this compound could be located. However, the general structural features required for COX-2 selectivity are well-documented. Selective COX-2 inhibitors often possess bulky side chains that fit into the larger active site of the COX-2 enzyme but not the narrower channel of COX-1. medcentral.com Various heterocyclic scaffolds, including pyrazoles and isoxazoles, have been successfully used to develop selective COX-2 inhibitors, with some achieving high selectivity indices. nih.gov For instance, a 1,5-diarylpyrazole derivative showed a COX-2 IC50 of 0.52 µM and a selectivity index of 10.73. nih.gov The rigid, planar structure of the quinoline and indole rings could potentially be functionalized to achieve selective binding to the COX-2 isoenzyme.

Table 3: COX-2 Selectivity for Various Inhibitor Classes

| Compound Class | Example Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |

|---|---|---|---|---|

| 1,5-Diarylpyrazole | PYZ16 | 0.52 | 10.73 | nih.gov |

| 1,3,4-Thiadiazole | PYZ38 | 1.33 | > 60 | nih.gov |

| Isoxazole | IXZ3 | 0.95 | N/A | nih.gov |

Falcipain-2 (FP2) Inhibition in Parasitic Models

Falcipain-2 is a critical cysteine protease involved in the degradation of host hemoglobin by the malaria parasite Plasmodium falciparum, making it an important target for antimalarial drug development. nih.govnih.gov A literature search did not yield specific data on the falcipain-2 inhibitory activity of this compound.

However, research has shown that hybrid molecules incorporating various heterocyclic systems can inhibit this enzyme. For example, 7-chloroquinoline-indole-chalcones linked with a triazole have been synthesized and shown to inhibit the growth of P. falciparum with IC50 values in the low micromolar range (e.g., 1.8 µM and 2.7 µM for chloroquine-resistant strains). researchgate.net Computational studies on benzimidazole-thiosemicarbazone hybrids also suggest they are promising inhibitors of falcipain-2, with some predicted to act as covalent inhibitors. nih.govnih.gov These examples highlight the potential of hybrid molecules in targeting falcipain-2, suggesting that the quinoline-indole scaffold could serve as a basis for designing new inhibitors.

Table 4: Antiplasmodial Activity of Structurally Related Hybrid Compounds

| Compound Class | Example Compound | P. falciparum (RKL-9) IC50 (µM) | Reference |

|---|---|---|---|

| CQ-Triazole-Indole-Chalcone | Compound 7l | 1.8 | researchgate.net |

PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage repair process, and its inhibition is a clinically validated strategy for treating certain cancers, particularly those with deficiencies in other DNA repair pathways like BRCA1/2 mutations. sigmaaldrich.com PARP inhibitors function by blocking the repair of single-strand DNA breaks, which leads to the formation of cytotoxic double-strand breaks during DNA replication. sigmaaldrich.com

There is no specific information available on the PARP-1 inhibitory activity of this compound. The design of PARP inhibitors often involves mimicking the nicotinamide (B372718) portion of its substrate, NAD+. mdpi.com Research has explored various scaffolds, including isoquinolin-1-ones. nih.gov For instance, 5-benzamidoisoquinolin-1-one was identified as a selective inhibitor of the related PARP-2 isoform, demonstrating that the broader quinoline/isoquinoline framework can be adapted to target this enzyme family. nih.gov The carboxamide group present in this compound is a common feature in many PARP inhibitors, suggesting that this compound contains some structural elements consistent with known inhibitors.

Interactions with Nucleic Acids and DNA Binding Studies

The interaction of small molecules with DNA is a fundamental mechanism of action for many anticancer and antimicrobial drugs. nih.gov While direct DNA binding studies for this compound have not been reported, the planar aromatic systems of both the quinoline and indole rings are features commonly found in DNA-binding agents. nih.govnih.gov